Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate
CAS No.:
Cat. No.: VC17969197
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate |
| Standard InChI | InChI=1S/C11H21NO3/c1-4-15-11(14)7-9(5-8(2)3)6-10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13) |
| Standard InChI Key | FPXHWPWMZRTUQS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(CC(C)C)CC(=O)N |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate is inferred from methodologies used for analogous compounds. A common approach involves:
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Esterification of Carboxylic Acid Precursors:
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Chiral Resolution:
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Solvent Recovery Systems: Minimize waste in large-scale esterifications .
Table 1: Synthetic Parameters for Ethyl 3-(2-Amino-2-oxoethyl)-5-methylhexanoate
Physicochemical Properties
Data for the ester are extrapolated from its carboxylic acid analog (CAS 181289-15-6) and related esters :
Thermodynamic Properties
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Boiling Point: Estimated 230–250°C (lower than the carboxylic acid due to ester volatility) .
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Melting Point: <–20°C (liquid at room temperature, typical for esters).
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LogP: 1.2–1.5 (moderate lipophilicity suitable for drug penetration) .
Spectroscopic Data
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IR Spectroscopy:
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NMR (1H):
Chemical Reactivity and Functional Transformations
Hydrolysis and Aminolysis
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Acidic Hydrolysis: Converts the ester to 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid .
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Aminolysis: Reacts with amines (e.g., methylamine) to form amide derivatives, useful in prodrug design .
Oxidation and Reduction
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Oxidation: The oxoethyl group is resistant to mild oxidants but reacts with strong agents (e.g., KMnO<sub>4</sub>) to form carboxylic acids .
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Reduction: NaBH<sub>4</sub> reduces the amide to a secondary amine, altering bioactivity .
Applications in Pharmaceutical Research
Intermediate in Anticonvulsant Synthesis
The compound’s structural similarity to pregabalin (a γ-aminobutyric acid analog) suggests utility in synthesizing neuromodulators. Key steps include:
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Chiral Resolution: Isolation of the (R)-enantiomer for enhanced binding to calcium channels .
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Prodrug Formulation: Ester derivatives improve blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Insights
Studies on ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(prop-2-yn-1-yl)-4H-chromene-3-carboxylate analogs highlight the importance of lipophilic esters in enhancing cytotoxicity against multidrug-resistant cancer cells . Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate’s branched chain may similarly optimize bioactivity by balancing hydrophobicity and steric bulk .
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Bioactive Esters
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